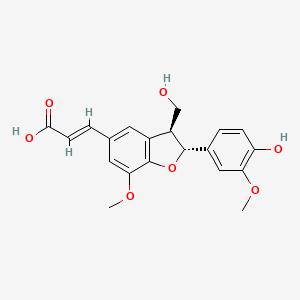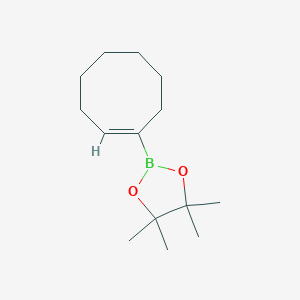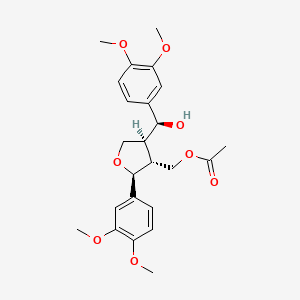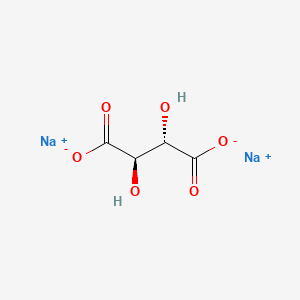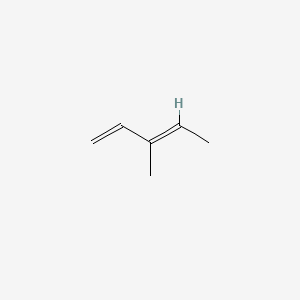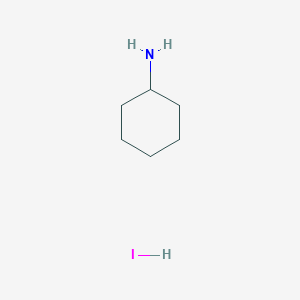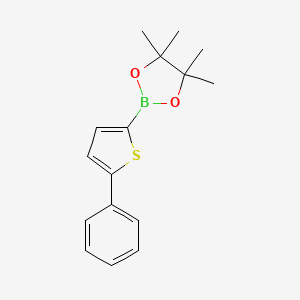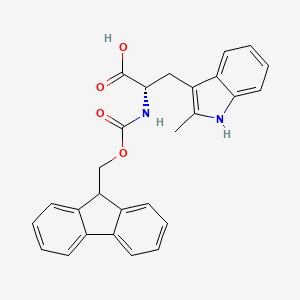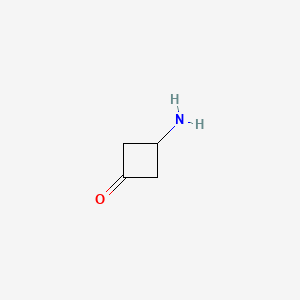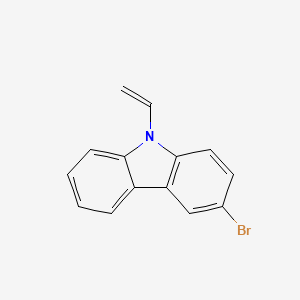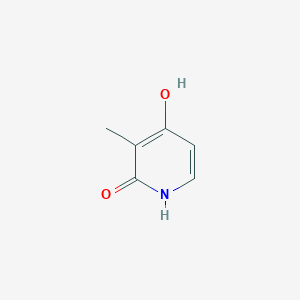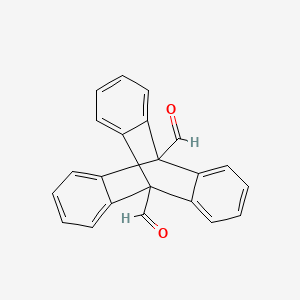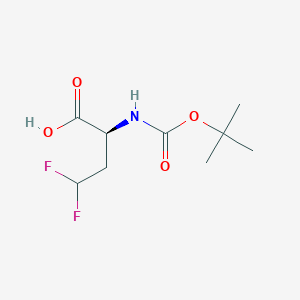![molecular formula C57H40N2 B3029058 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene CAS No. 510775-24-3](/img/structure/B3029058.png)
9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene
Vue d'ensemble
Description
“9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene” is a chemical compound with the molecular formula C57H40N2 . It has a molecular weight of 752.9 g/mol . The compound is also known by several synonyms, including 510775-24-3, 9,9-Bis [4- [N- (1-naphthyl)anilino]phenyl]fluorene, and N,N’- ( (9H-Fluorene-9,9-diyl)bis (4,1-phenylene))bis (N-phenylnaphthalen-1-amine) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes multiple phenyl and naphthalen-2-yl groups attached to a fluorene core . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C57H40N2/c1-3-21-45 (22-4-1)58 (55-31-15-19-41-17-7-9-25-49 (41)55)47-37-33-43 (34-38-47)57 (53-29-13-11-27-51 (53)52-28-12-14-30-54 (52)57)44-35-39-48 (40-36-44)59 (46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50 (42)56/h1-40H . Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 15.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 752.319149284 g/mol . The topological polar surface area is 6.5 Ų .Applications De Recherche Scientifique
High-Performance Organic Light-Emitting Diodes (OLEDs)
A new series of full hydrocarbons featuring a highly twisted tetrahedral conformation has been designed, showing significant improvements in the efficiency of OLED devices. For instance, devices utilizing these materials as hole transporting layers demonstrated maximum efficiencies that were notably higher than those of commonly used materials. Additionally, blue phosphorescent OLEDs employing these materials achieved exceptional brightness and efficiency, indicating their potential for use in high-performance OLEDs (Ye et al., 2010).
Electroluminescent Devices
The compound has also been evaluated as an efficient hole-transporting material (HTM) in electroluminescent devices, showing superior performance compared to other commonly used materials. Devices based on this material achieved remarkable luminance and quantum efficiencies, highlighting its potential in enhancing device performance (Ko & Tao, 2002).
Photophysical Processes and Material Synthesis
Research into the photophysical processes of fluorene derivatives, including their luminescence quantum yields and emission spectra, has provided insights into their potential applications in luminescent materials and fluorescent probes. The study of these processes helps in understanding the interaction mechanisms with various solvents and other compounds, which is crucial for designing materials with specific optical properties (Feng & Chen, 2005).
Sensing Applications
Some fluorene compounds have demonstrated highly selective sensing abilities for picric acid, Fe3+, and L-arginine, showing their potential as sensitive fluorescent sensors. These findings open up possibilities for the development of new sensing materials capable of detecting specific substances with high selectivity and sensitivity (Han et al., 2020).
Propriétés
IUPAC Name |
N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCORSLOUZJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



